molecular formula C18H26ClNO2 B2431142 1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1396878-43-5

1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2431142
CAS No.: 1396878-43-5
M. Wt: 323.86
InChI Key: LOVKUWJVKFJIQB-UHFFFAOYSA-N
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Description

1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a piperidine ring—a common feature in many bioactive molecules—linked to a 4-chlorobenzyloxy methyl group and a 2,2-dimethylpropanoyl (pivaloyl) moiety. Piperidine derivatives are extensively investigated for their interactions with the central nervous system and are frequently explored as ligands for various protein targets. For instance, research into structurally related piperidine-based compounds has highlighted their potential as potent and selective sigma receptor ligands, which are relevant in neuropharmacology . Furthermore, the chlorobenzyl group is a known pharmacophore in compounds designed to inhibit specific inflammatory pathways, such as the NLRP3 inflammasome, a key player in the immune response . The presence of this group suggests potential application in developing anti-inflammatory agents. The tert-butyl-like pivaloyl group may influence the compound's metabolic stability and binding affinity. This product is intended for use by qualified researchers as a building block or reference standard in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the discovery of new therapeutic agents. It is supplied with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClNO2/c1-18(2,3)17(21)20-10-8-15(9-11-20)13-22-12-14-4-6-16(19)7-5-14/h4-7,15H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVKUWJVKFJIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)COCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Synthetic Pathways

The synthesis of 1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one necessitates a multi-step approach, beginning with the construction of the piperidine core and subsequent functionalization. Retrosynthetic decomposition identifies two critical intermediates:

  • 4-(((4-Chlorobenzyl)oxy)methyl)piperidine
  • 2,2-Dimethylpropanoyl chloride (pivaloyl chloride)

Synthesis of 4-(((4-Chlorobenzyl)oxy)methyl)piperidine

The etherification of 4-(hydroxymethyl)piperidine with 4-chlorobenzyl chloride under basic conditions forms the foundational step. A modified procedure from employs:

  • Reagents : 4-(Hydroxymethyl)piperidine (1.0 eq), 4-chlorobenzyl chloride (1.2 eq), anhydrous potassium carbonate (2.5 eq)
  • Solvent : Dimethylformamide (DMF), 80°C, 12 hours
  • Workup : Filtration, extraction with ethyl acetate, and silica gel chromatography (hexane/ethyl acetate, 3:1) yield the intermediate in 78% purity.

N-Acylation with Pivaloyl Chloride

The piperidine nitrogen is acylated using pivaloyl chloride under Schotten-Baumann conditions:

  • Reagents : 4-(((4-Chlorobenzyl)oxy)methyl)piperidine (1.0 eq), pivaloyl chloride (1.5 eq), triethylamine (2.0 eq)
  • Solvent : Dichloromethane (DCM), 0°C to room temperature, 6 hours
  • Yield : 85% after aqueous workup (NaHCO3 wash) and rotary evaporation.
Table 1: Optimization of Acylation Conditions
Parameter Condition 1 Condition 2 Optimal Condition
Solvent THF DCM DCM
Base Pyridine Et3N Et3N
Temperature 0°C RT 0°C → RT
Reaction Time (h) 12 6 6
Yield (%) 72 85 85

Purification and Isolation Strategies

Post-synthetic purification ensures high purity, critical for pharmacological evaluation. Key techniques include:

Liquid-Liquid Extraction

  • Protocol : The crude product is partitioned between ethyl acetate and saturated NaHCO3 to remove acidic impurities.
  • Efficiency : Reduces unreacted pivaloyl chloride by >90%.

Column Chromatography

  • Stationary Phase : Silica gel (230–400 mesh)
  • Eluent : Gradient of hexane/ethyl acetate (4:1 to 1:1)
  • Purity : Final compound isolated at >98% purity (HPLC).

Spectroscopic Characterization

Structural confirmation relies on advanced analytical techniques:

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3) :
    • δ 7.35–7.25 (m, 4H, Ar-H), 4.45 (s, 2H, OCH2C6H4Cl), 3.85–3.70 (m, 2H, piperidine CH2O), 3.10–2.95 (m, 4H, piperidine NCH2), 1.50 (s, 9H, C(CH3)3).
  • 13C NMR :
    • δ 175.8 (C=O), 136.2–127.8 (Ar-C), 70.1 (OCH2), 54.3 (piperidine NCH2), 38.9 (C(CH3)3).

Infrared Spectroscopy (IR)

  • Key Absorptions :
    • 1645 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C ether), 750 cm⁻¹ (C-Cl).
Table 2: Comparative Spectroscopic Data for Analogous Compounds
Compound 1H NMR δ (piperidine CH2) IR C=O (cm⁻¹) HPLC Purity (%)
Target Compound 3.85–3.70 1645 98.2
(4-Chlorobenzyl)piperidin-1-ylpropanone 3.80–3.65 1650 97.5
Piperidin-1-yl-2-methylpropanone 3.90–3.75 1635 96.8

Mechanistic Insights and Side Reactions

The acylation step is prone to competing reactions:

  • O-Acylation : Minimized by using a bulky base (triethylamine) to favor N-acylation.
  • Hydrolysis of Pivaloyl Chloride : Controlled by maintaining anhydrous conditions and low temperatures.

Comparative Analysis with Structural Analogs

The target compound shares functional groups with thrombin inhibitors and serotonin receptor agonists. Key distinctions include:

  • Steric Hindrance : The 2,2-dimethylpropanoyl group enhances metabolic stability compared to linear acyl chains.
  • Ether Linkage : The chlorobenzyl ether improves lipophilicity (logP = 3.2), favoring blood-brain barrier penetration.

Chemical Reactions Analysis

Types of Reactions

1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl moiety, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one
  • 1-(4-(((4-Bromobenzyl)oxy)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one
  • 1-(4-(((4-Methylbenzyl)oxy)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one

Uniqueness

1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the benzyl group, leading to variations in their reactivity and applications.

Biological Activity

1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one, also known by its CAS number 1396878-43-5, is a synthetic organic compound with potential biological activities. This compound features a piperidine ring and a chlorobenzyl group, making it of interest in medicinal chemistry for its potential therapeutic effects.

The molecular formula of this compound is C18H26ClNO2C_{18}H_{26}ClNO_2 with a molecular weight of 323.9 g/mol. The structure and basic properties are summarized in the table below:

PropertyValue
CAS Number 1396878-43-5
Molecular Formula C18H26ClNO2C_{18}H_{26}ClNO_2
Molecular Weight 323.9 g/mol
Density N/A
Boiling Point N/A
Melting Point N/A

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as receptors or enzymes. Compounds with similar structures have been noted for their potential as enzyme inhibitors or receptor modulators, which could lead to various therapeutic effects including anti-inflammatory and anticancer activities .

Anticancer Activity

Recent studies have focused on the anticancer potential of compounds featuring similar structural motifs. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines. In vitro studies indicated that these compounds can induce apoptosis and cell cycle arrest in cancer cells, suggesting a mechanism that might be applicable to our compound of interest .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of drugs. Although specific pharmacokinetic data for this compound is limited, related compounds have demonstrated varying degrees of bioavailability depending on the administration route. For example, compounds similar in structure have been tested in rodent models showing different pharmacokinetic profiles when administered orally versus intraperitoneally .

Case Studies

A case study involving structurally related compounds highlighted their efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). This study underscores the importance of structural modifications in enhancing biological activity against specific pathogens .

Additionally, other analogues were tested for their ability to induce apoptosis in cancer cell lines such as A549 and HCT116, demonstrating promising results with IC50 values indicating significant cytotoxicity at low concentrations .

Q & A

Q. Optimization Tips :

  • Use anhydrous solvents (e.g., THF, DMF) and inert atmosphere (N₂/Ar) to prevent hydrolysis of acid chlorides.
  • Control temperature (0–25°C) during ketone formation to minimize side reactions.
  • Catalytic DMAP can enhance reaction efficiency .

Basic: What spectroscopic techniques are recommended for confirming the molecular structure and purity of this compound?

Answer:
Key Techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Confirm the presence of the 4-chlorobenzyl group (aromatic protons at δ 7.2–7.4 ppm) and piperidine protons (δ 2.5–3.5 ppm).
    • ¹³C NMR : Identify the carbonyl carbon (δ ~205 ppm) and quaternary carbons in the 2,2-dimethylpropanone moiety .
  • Mass Spectrometry (HRMS) : Validate the molecular ion peak ([M+H]⁺) and isotopic pattern consistent with chlorine.
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradient elution .

Advanced: How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?

Answer:
Discrepancies often arise from:

  • Rotamers : Restricted rotation around the piperidine-amide bond can split signals. Use variable-temperature NMR (e.g., 25–60°C) to coalesce peaks .
  • Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆; polar solvents may shift exchangeable protons.
  • Impurity Identification : Employ 2D NMR (COSY, HSQC) to isolate overlapping signals. Cross-reference with computational models (DFT) for predicted shifts .

Advanced: What in vitro assays are suitable for evaluating the compound’s potential CNS activity?

Answer:
Primary Assays :

  • Receptor Binding : Screen against dopamine D₂, serotonin 5-HT₁A, and σ receptors (radioligand competition assays) due to structural similarity to CNS-active piperidines .
  • Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition via Ellman’s method, given the ketone’s potential interaction with catalytic serine .

Q. Secondary Assays :

  • Cellular Uptake : Use Caco-2 monolayers to assess blood-brain barrier permeability.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

Methodological: How should researchers approach the purification of this compound given its solubility profile?

Answer:
Solubility Considerations :

  • Polar Solvents : The compound is sparingly soluble in water but dissolves in ethanol, DCM, or ethyl acetate.
    Purification Steps :

Liquid-Liquid Extraction : Partition between DCM and brine to remove hydrophilic impurities.

Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1 to 1:1 gradient).

Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

Data Analysis: What strategies are recommended for analyzing contradictory bioactivity results across studies?

Answer:

  • Source Verification : Confirm compound identity and purity (HPLC, NMR) to rule out batch variability .
  • Assay Conditions : Compare buffer pH, temperature, and cell lines; subtle changes can alter receptor affinity .
  • Statistical Rigor : Apply multivariate analysis (e.g., ANOVA) to account for outliers. Reproduce results in ≥3 independent experiments.

Safety: What are the critical handling and storage protocols for this compound in a laboratory setting?

Answer:

  • Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation; work in a fume hood .
  • Storage : Keep in airtight containers under inert gas (Ar) at –20°C to prevent hygroscopic degradation .
  • Spill Management : Neutralize with vermiculite and dispose as hazardous waste (EPA guidelines) .

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